molecular formula C9H17NO4S B13248004 Methyl2-(piperidin-3-ylmethanesulfonyl)acetate

Methyl2-(piperidin-3-ylmethanesulfonyl)acetate

Cat. No.: B13248004
M. Wt: 235.30 g/mol
InChI Key: AGEQMOQIMJTFEO-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate is a chemical compound with the molecular formula C₉H₁₇NO₄S. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate typically involves the reaction of piperidine derivatives with sulfonyl chlorides and esters. One common method includes the reaction of piperidine with methanesulfonyl chloride, followed by esterification with methanol under acidic conditions. The reaction is usually carried out at room temperature with a suitable catalyst to enhance the yield.

Industrial Production Methods

In industrial settings, the production of Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperidine ring enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(piperidin-4-ylmethanesulfonyl)acetate
  • Methyl 2-(piperidin-2-ylmethanesulfonyl)acetate
  • Ethyl 2-(piperidin-3-ylmethanesulfonyl)acetate

Uniqueness

Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. The position of the sulfonyl group and the ester moiety provides distinct properties compared to other similar compounds, making it valuable in targeted research applications.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

methyl 2-(piperidin-3-ylmethylsulfonyl)acetate

InChI

InChI=1S/C9H17NO4S/c1-14-9(11)7-15(12,13)6-8-3-2-4-10-5-8/h8,10H,2-7H2,1H3

InChI Key

AGEQMOQIMJTFEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)CC1CCCNC1

Origin of Product

United States

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